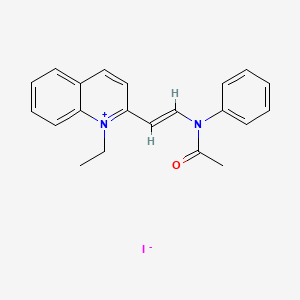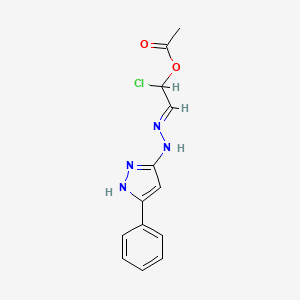
1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is a complex organic compound featuring a pyrazole ring, a hydrazone linkage, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate typically involves the reaction of 5-phenyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The hydrazone linkage can be oxidized to form the corresponding azo compound or reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone linkage and pyrazole ring are key structural features that enable interactions with biological targets, potentially leading to inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2-(2-(5-methyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate
- 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl benzoate
- 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl propionate
Comparison: 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is unique due to the presence of the acetate ester, which can influence its solubility and reactivity compared to similar compounds with different ester groups. The phenyl group on the pyrazole ring also contributes to its distinct chemical and biological properties, potentially enhancing its interactions with specific biological targets .
Eigenschaften
Molekularformel |
C13H13ClN4O2 |
|---|---|
Molekulargewicht |
292.72 g/mol |
IUPAC-Name |
[(2E)-1-chloro-2-[(5-phenyl-1H-pyrazol-3-yl)hydrazinylidene]ethyl] acetate |
InChI |
InChI=1S/C13H13ClN4O2/c1-9(19)20-12(14)8-15-17-13-7-11(16-18-13)10-5-3-2-4-6-10/h2-8,12H,1H3,(H2,16,17,18)/b15-8+ |
InChI-Schlüssel |
OGJRRXFKXVWRNY-OVCLIPMQSA-N |
Isomerische SMILES |
CC(=O)OC(/C=N/NC1=NNC(=C1)C2=CC=CC=C2)Cl |
Kanonische SMILES |
CC(=O)OC(C=NNC1=NNC(=C1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


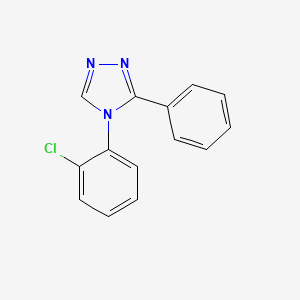
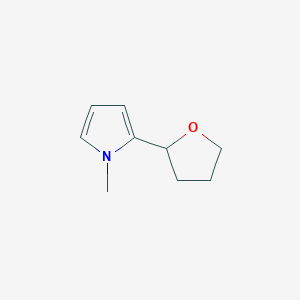

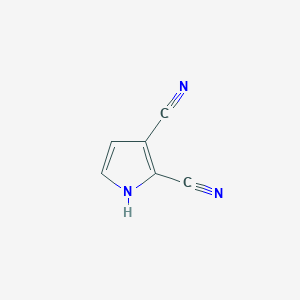
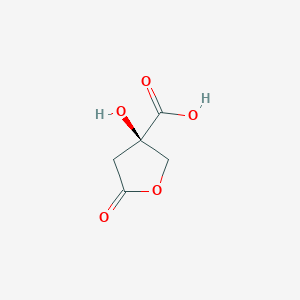
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
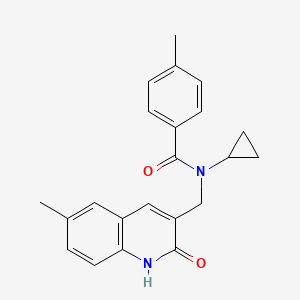

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)


